

# Methyl 2-Bromo-5-iodobenzoate spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: Methyl 2-Bromo-5-iodobenzoate

Cat. No.: B1422542

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As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectroscopic data for **Methyl 2-Bromo-5-iodobenzoate** (CAS No. 717880-58-5). The characterization of such highly functionalized aromatic compounds is critical for researchers in medicinal chemistry and materials science, where precise structural confirmation is paramount for subsequent synthetic steps and biological evaluation.

While experimental spectra for this specific compound are not readily available in public databases, we can confidently predict the spectral features based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is structured to explain the theoretical basis for these predictions, offering field-proven insights into the causality behind expected spectral outcomes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For **Methyl 2-Bromo-5-iodobenzoate**, we will analyze the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum will provide information on the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. The aromatic region is of particular interest.

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm)

Predicted				
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.10	Doublet (d)	1H	H-6	Deshielded by the adjacent iodine and the ester group's anisotropic effect. Shows coupling to H-4.
~ 7.85	Doublet of Doublets (dd)	1H	H-4	Coupled to both H-3 and H-6. Deshielded by the para-iodine and ortho-bromine.
~ 7.55	Doublet (d)	1H	H-3	Coupled to H-4. Least deshielded aromatic proton, ortho to the bromine atom.

| ~ 3.95 | Singlet (s) | 3H |  $-\text{OCH}_3$  | Typical chemical shift for a methyl ester group. No adjacent protons, hence a singlet. |

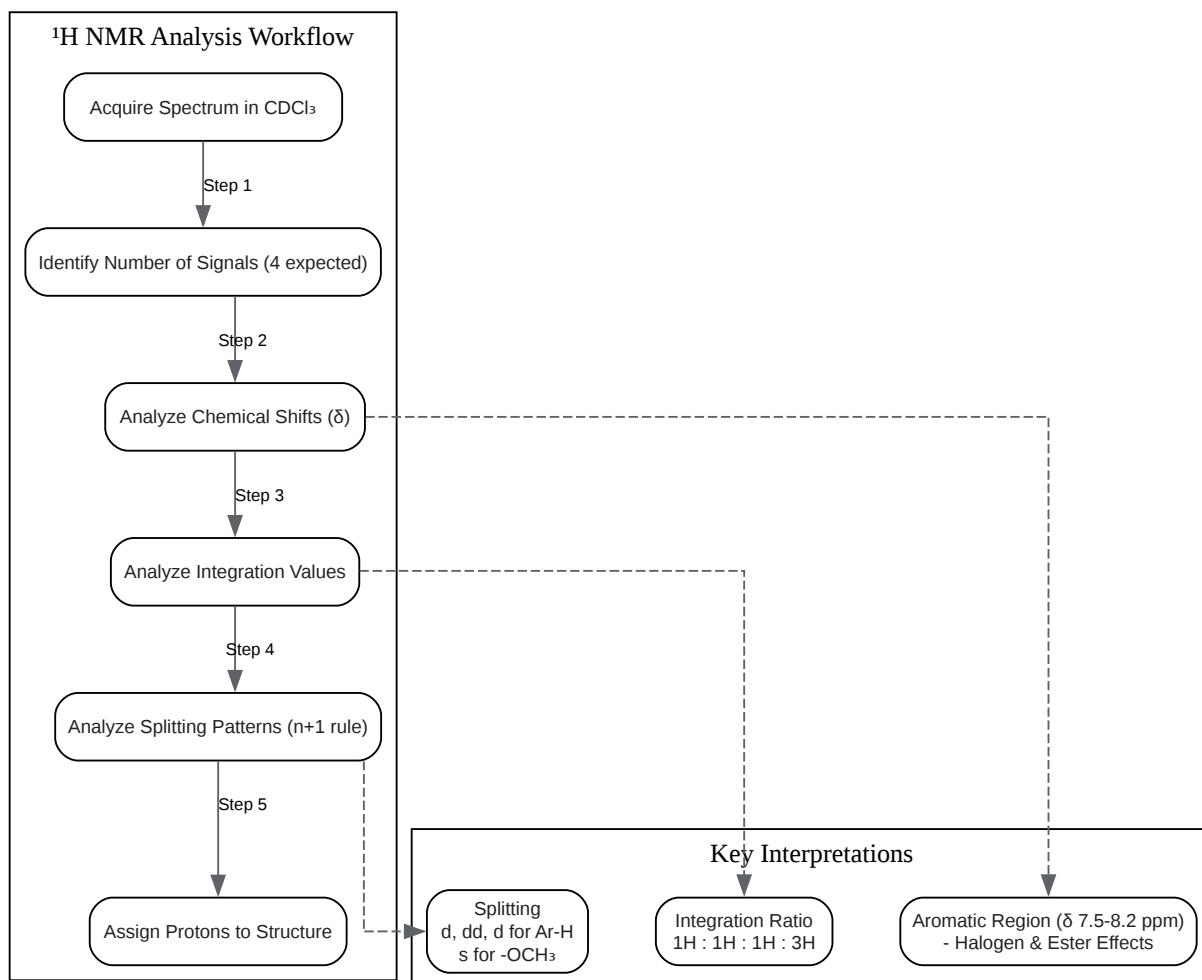
**Expertise & Experience in Interpretation:** The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electron-withdrawing nature of the halogens (Iodine and Bromine) and the carbonyl group of the ester deshields the aromatic protons, shifting them downfield.

- H-6: This proton is ortho to the iodine atom. Iodine's deshielding effect, combined with the anisotropic effect of the nearby ester carbonyl, places this proton at the most downfield

position. It appears as a doublet due to coupling with H-4 (a small meta-coupling,  $J \approx 2.0$  Hz).

- H-4: This proton is ortho to the iodine and meta to the bromine and the ester group. It will be split into a doublet of doublets by H-3 (ortho-coupling,  $J \approx 8.5$  Hz) and H-6 (meta-coupling,  $J \approx 2.0$  Hz).
- H-3: Being ortho to the bromine atom and meta to the ester, this proton is expected to be the most upfield of the aromatic signals. It will appear as a doublet due to ortho-coupling with H-4 ( $J \approx 8.5$  Hz).
- -OCH<sub>3</sub>: The methyl protons of the ester are isolated and thus appear as a sharp singlet. Their chemical shift is characteristic of methyl esters.

#### Workflow for <sup>1</sup>H NMR Spectral Analysis



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Caption: Workflow for <sup>1</sup>H NMR analysis of **Methyl 2-Bromo-5-iodobenzoate**.

## Predicted <sup>13</sup>C NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ )

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 165	$\text{C}=\text{O}$	Typical range for an ester carbonyl carbon.
~ 142	$\text{C-5 (C-I)}$	Carbon attached to iodine is significantly deshielded.
~ 139	$\text{C-4}$	Deshielded due to proximity to two electronegative halogens.
~ 133	$\text{C-1}$	Ipso-carbon to the ester group.
~ 131	$\text{C-6}$	Deshielded by ortho-iodine.
~ 122	$\text{C-2 (C-Br)}$	Carbon attached to bromine.
~ 94	$\text{C-3}$	Shielded due to ortho-bromine and para-ester group.

| ~ 53 |  $-\text{OCH}_3$  | Typical chemical shift for a methyl ester carbon. |

Expertise & Experience in Interpretation: The chemical shifts are predicted based on established substituent effects on aromatic rings.

- Carbonyl Carbon ( $\text{C}=\text{O}$ ): Expected around 165 ppm, typical for aromatic esters.
- Halogenated Carbons: The carbon attached to iodine (C-5) will be significantly downfield due to the heavy atom effect and electronegativity. The carbon attached to bromine (C-2) will also be downfield but less so than the C-I carbon.
- Other Aromatic Carbons: The remaining aromatic carbons are influenced by the electronic effects of all three substituents, leading to a complex but predictable pattern of shielding and deshielding.

## Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 2-Bromo-5-iodobenzoate** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at a probe temperature of 298 K.
  - Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A relaxation delay of 2-5 seconds is recommended.
  - Accumulate several hundred to a few thousand scans to obtain a high-quality spectrum.
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it to the TMS signal (0.00 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

### Predicted IR Absorption Bands

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~ 3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
~ 2960-2850	Weak	C-H Stretch	Aliphatic C-H (-OCH <sub>3</sub> )
~ 1725	Strong, Sharp	C=O Stretch	Ester Carbonyl
~ 1580, 1470	Medium-Weak	C=C Stretch	Aromatic Ring
~ 1280	Strong	C-O Stretch (Asymmetric)	Ester
~ 1120	Strong	C-O Stretch (Symmetric)	Ester
~ 820	Strong	C-H Bend (Out-of-plane)	1,2,4-Trisubstituted Ring

| Below 700 | Medium | C-Br, C-I Stretch | Aryl Halides |

Expertise & Experience in Interpretation: The IR spectrum of an aromatic ester is typically dominated by three strong peaks, often referred to as the "Rule of Three".[\[1\]](#)

- C=O Stretch: The most prominent peak will be the sharp, strong carbonyl stretch. For an aromatic ester, this is expected around 1725 cm<sup>-1</sup>, a slightly lower frequency than aliphatic esters due to conjugation with the benzene ring.[\[2\]](#)
- C-O Stretches: Two strong C-O stretching bands are characteristic of esters. The asymmetric C-C-O stretch appears at a higher wavenumber (~1280 cm<sup>-1</sup>) and the symmetric O-C-C stretch at a lower one (~1120 cm<sup>-1</sup>).[\[1\]](#)
- Aromatic Signals: The C-H stretches above 3000 cm<sup>-1</sup> and the C=C ring stretches in the 1600-1450 cm<sup>-1</sup> region confirm the aromatic nature of the compound.
- Substitution Pattern: A strong out-of-plane C-H bending vibration around 820 cm<sup>-1</sup> is indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

- Halogen Stretches: The C-Br and C-I stretching vibrations occur at low frequencies, typically below  $700\text{ cm}^{-1}$ , and may be difficult to assign definitively in the fingerprint region.

#### Experimental Protocol for IR Data Acquisition

- Sample Preparation: As the compound is likely a solid at room temperature, prepare a KBr (potassium bromide) pellet. Mix a small amount ( $\sim 1\text{-}2\text{ mg}$ ) of the sample with  $\sim 100\text{ mg}$  of dry KBr powder and press it into a transparent disk using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt (NaCl or KBr) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
  - Place the sample in the beam path and record the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecule's structure.

#### Predicted Mass Spectrometry Data (Electron Ionization - EI)

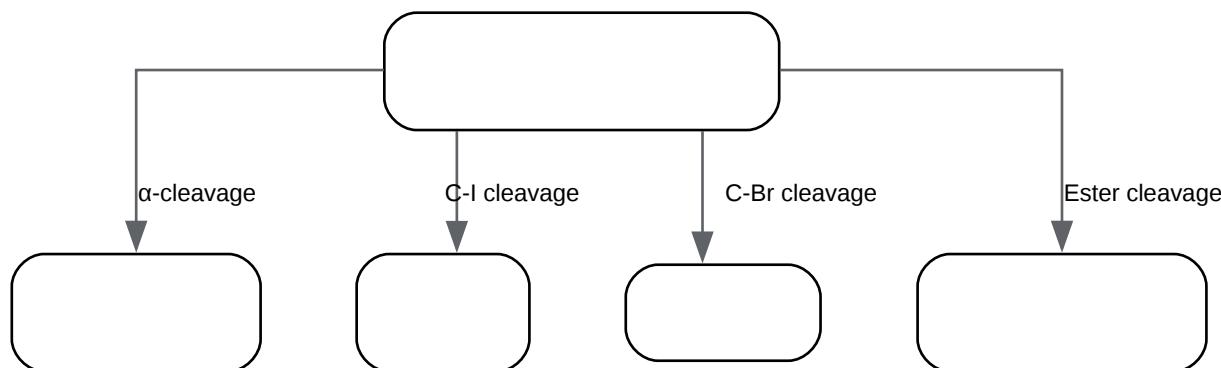
m/z (mass-to-charge ratio)	Predicted Relative Intensity	Assignment
340/342	High	$[M]^{+}$ (Molecular Ion)
309/311	Medium	$[M - OCH_3]^{+}$
281/283	Low	$[M - COOCH_3]^{+}$
214	Medium	$[M - I]^{+}$
184	High	$[M - Br - I]^{+}$ (Benzoyl cation)
153/155	Medium	$[C_6H_3BrO]^{+}$
127	Low	$[I]^{+}$

| 59 | Medium |  $[COOCH_3]^{+}$  |

Expertise & Experience in Interpretation: The molecular formula is  $C_8H_6BrIO_2$ . The molecular weight is approximately 340.94 g/mol .

- Molecular Ion  $[M]^{+}$ : The key feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes ( $^{79}Br$  and  $^{81}Br$ ) in a ~1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 340 and 342. This M/M+2 pattern is a definitive indicator of a single bromine atom.
- Key Fragmentations:
  - Loss of Methoxy Radical ( $\cdot OCH_3$ ): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical, resulting in a strong acylium ion peak at  $[M-31]^{+}$  (m/z 309/311).
  - Loss of Halogens: Cleavage of the relatively weak C-I bond can lead to a fragment at  $[M-127]^{+}$ . Subsequent or direct loss of the C-Br bond is also possible.
  - Benzoyl Cation Fragment: A peak at m/z 184 would correspond to the  $[C_6H_4COOCH_3]^{+}$  fragment after the loss of both halogens, or more likely, a fragment corresponding to the benzoyl cation ( $[C_6H_4CO]^{+}$ ) after loss of halogens and the methoxy group.

Logical Flow for Mass Spectrum Interpretation



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Caption: Predicted fragmentation pathway for **Methyl 2-Bromo-5-iodobenzoate** in EI-MS.

#### Experimental Protocol for Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.
- Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to determine the exact mass and confirm the elemental composition.

## Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of **Methyl 2-Bromo-5-iodobenzoate**. The outlined  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data are based on the foundational principles of chemical spectroscopy and provide a robust framework for the structural verification of this compound. For any drug development or materials science application, it is imperative to validate these predictions with experimentally acquired data. The

protocols described herein represent standard, reliable methods for obtaining high-quality spectra for such characterization.

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## References

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